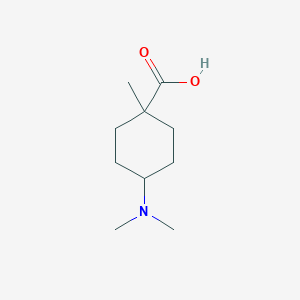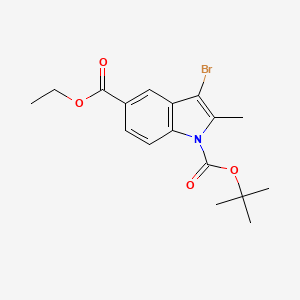![molecular formula C11H17BrN2 B13152607 3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)
3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline is an organic compound that belongs to the class of substituted anilines It features a bromine atom attached to the benzene ring, along with a methyl(propan-2-yl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with aniline, bromination is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Alkylation: The brominated aniline undergoes alkylation with isopropylamine in the presence of a base like sodium hydride or potassium carbonate to introduce the methyl(propan-2-yl)amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or alkoxides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline involves its interaction with specific molecular targets. The bromine atom and the amino group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoaniline: Lacks the methyl(propan-2-yl)amino group.
3-Bromoaniline: Lacks the methyl(propan-2-yl)amino group.
2-([Methyl(propan-2-yl)amino]methyl)aniline: Lacks the bromine atom.
Uniqueness
3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline is unique due to the presence of both the bromine atom and the methyl(propan-2-yl)amino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H17BrN2 |
|---|---|
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
3-bromo-2-[[methyl(propan-2-yl)amino]methyl]aniline |
InChI |
InChI=1S/C11H17BrN2/c1-8(2)14(3)7-9-10(12)5-4-6-11(9)13/h4-6,8H,7,13H2,1-3H3 |
InChI-Schlüssel |
MKYKOMHJUONQQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CC1=C(C=CC=C1Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


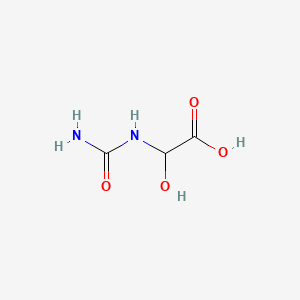
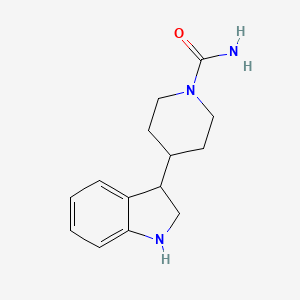
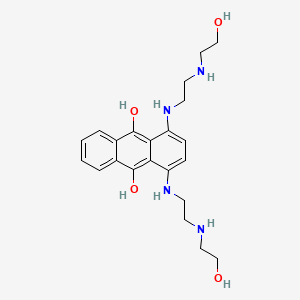
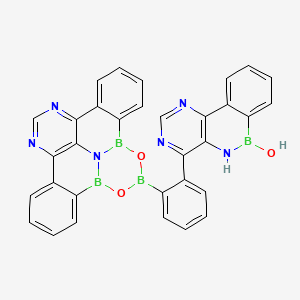

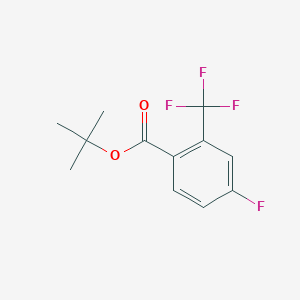
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)


![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)


